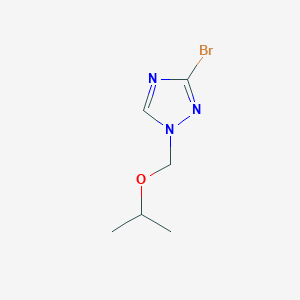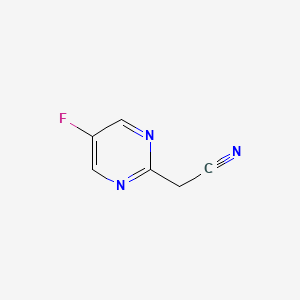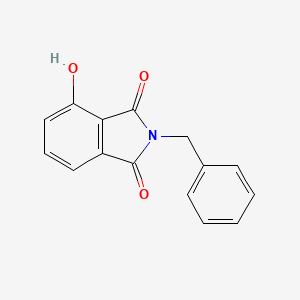
2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione
Übersicht
Beschreibung
2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are commonly used in pharmaceutical and chemical research . This compound features a benzyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the isoindole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which can be further functionalized to introduce the benzyl and hydroxyl groups.
Industrial Production Methods
Industrial production methods for isoindole derivatives often involve high-yield reactions and efficient catalytic processes. For instance, the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source has been reported as an effective method . Additionally, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with high atom economy is another approach .
Analyse Chemischer Reaktionen
Types of Reactions
2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindole ring can be reduced to form hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it can act as an activator of E3 ligase, which ubiquitinylates proteins for proteolysis . This interaction leads to the degradation of target proteins, thereby modulating various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
Uniqueness
2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological membranes. Additionally, the hydroxyl group at the fourth position provides a site for further functionalization, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-benzyl-4-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-12-8-4-7-11-13(12)15(19)16(14(11)18)9-10-5-2-1-3-6-10/h1-8,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJDIDLQTWIFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


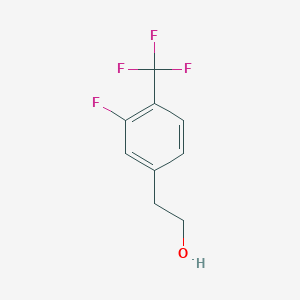
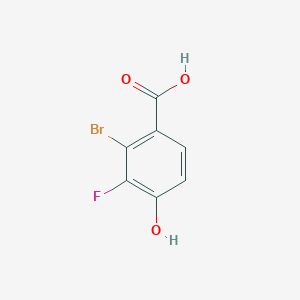


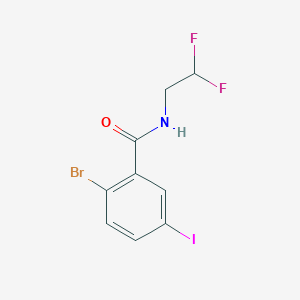
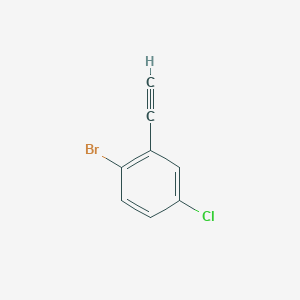
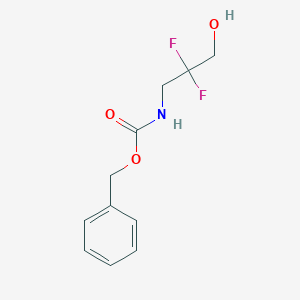
![5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381573.png)

![[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1381579.png)


